4(5H)-Thiazolone, 5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-
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Overview
Description
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a morpholine ring, and a thiazole ring, which are all fused together. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE typically involves multiple steps. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-morpholino-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. Additionally, it may interfere with the synthesis of nucleic acids and proteins, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds share a similar pyrazole ring structure and exhibit comparable biological activities.
Thiazolidine-2,4-dione derivatives: These compounds have a thiazole ring and are known for their anticancer and antimicrobial properties.
Uniqueness
What sets 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-MORPHOLINO-1,3-THIAZOL-4(5H)-ONE apart is its unique combination of a pyrazole ring, a morpholine ring, and a thiazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C13H16N4O2S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
(5E)-5-[(1-ethylpyrazol-4-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H16N4O2S/c1-2-17-9-10(8-14-17)7-11-12(18)15-13(20-11)16-3-5-19-6-4-16/h7-9H,2-6H2,1H3/b11-7+ |
InChI Key |
OYUCGMDHHGCHID-YRNVUSSQSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
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